molecular formula C14H9F3O4 B2531164 4-[3-(Trifluoromethoxy)phenoxy]benzoic acid CAS No. 765243-01-4

4-[3-(Trifluoromethoxy)phenoxy]benzoic acid

Cat. No. B2531164
CAS RN: 765243-01-4
M. Wt: 298.217
InChI Key: SSDNNJYIDQHDHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, which are synthesized from corresponding benzazoles . Similarly, the synthesis of 4-(4-n-alkoxybiphenyl-4'-carbonyloxy) benzoic acid involves a series of reactions including methylation, acylation, and reduction . The synthesis of 2-acetoxy-4-trifluoromethyl benzoic acid also involves multiple steps, including trifluoromethylation and nitration . These methods could potentially be adapted for the synthesis of 4-[3-(Trifluoromethoxy)phenoxy]benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized using techniques such as IR, 1H NMR, and MS . These techniques help in confirming the structure of synthesized compounds. The presence of functional groups like trifluoromethoxy and phenoxy in this compound would influence its molecular interactions and properties.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For instance, the fluorophenol moiety in benzoxazole derivatives shows high sensitivity to pH and selectivity in metal cation binding . The ability to form hydrogen bonds, as seen in the mesogen with a thermotropic cubic phase, is another important chemical property that can lead to self-assembly into ordered superstructures . These properties suggest that this compound could also exhibit interesting reactivity and binding characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be quite diverse. For example, the mesogen mentioned exhibits a sequence of isotropic, cubic, and hexagonal columnar phases, indicating a complex phase behavior influenced by its molecular structure . The sensitivity of benzoxazole derivatives to pH changes and their fluorescence enhancement under basic conditions highlight the potential for these compounds to be used as probes in various applications . These insights suggest that this compound could also have unique physical and chemical properties that could be explored for scientific and industrial uses.

Scientific Research Applications

1. Fluorescence Probes Development

4-[3-(Trifluoromethoxy)phenoxy]benzoic acid has been utilized in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species, such as hydroxyl radicals and reactive intermediates of peroxidase. They offer a reliable method to study the roles of these species in various biological and chemical applications (Setsukinai et al., 2003).

2. Structural Studies and Reactions with Radicals

This compound has been the subject of structural studies, particularly in relation to its interactions with reactive oxygen species. Research has shown that different hydroxybenzoic acids, including derivatives like this compound, react differently with radicals like hydroxyl and superoxide radicals, providing insights into their chemical behavior (Nsangou et al., 2008).

3. Antioxidation Activities

Studies on resins having phenolic derivatives, including this compound, have demonstrated high inhibition ability against the generation of hydroperoxide. This suggests their potential use as radical scavengers and antioxidants in various applications (Nonaka et al., 2005).

4. Liquid Crystal Intermediates

This chemical has been used in the synthesis of liquid crystal intermediates. These intermediates are crucial for the production of ferroelectric and antiferroelectric liquid crystals, highlighting its importance in the field of materials science (Dou Qing, 2000).

Safety and Hazards

“4-[3-(Trifluoromethoxy)phenoxy]benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-[3-(trifluoromethoxy)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-2-11(8-12)20-10-6-4-9(5-7-10)13(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDNNJYIDQHDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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